molecular formula C6H11N3O2 B13253682 (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione

(5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione

Cat. No.: B13253682
M. Wt: 157.17 g/mol
InChI Key: SSCQGFVQZYZZSY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione: is a chemical compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes an imidazolidine ring substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized imidazolidine derivatives, reduced imidazolidine derivatives, and substituted imidazolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (5S)-5-(3-Aminopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The imidazolidine ring provides structural stability, allowing the compound to maintain its activity under various conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological and chemical properties compared to its isomers and analogs .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(5S)-5-(3-aminopropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H11N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3,7H2,(H2,8,9,10,11)/t4-/m0/s1

InChI Key

SSCQGFVQZYZZSY-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@H]1C(=O)NC(=O)N1)CN

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CN

Origin of Product

United States

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